Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-2-23-14(21)9-17-13(20)10-18-7-8-19(15(18)22)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJECNMAPXHWPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity.
Biological Activity
Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 339.77 g/mol. Its structure features an imidazolidinone ring and a chlorophenyl substituent, which are believed to contribute to its biological activity. The compound can be represented as follows:
Biological Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties . In vitro tests have shown efficacy against various bacterial strains, suggesting its potential as a lead compound in drug development targeting bacterial infections.
Table 1: Summary of Biological Activities
Molecular docking studies have suggested that this compound may interact with key enzymes or receptors involved in bacterial metabolism, potentially disrupting their function and leading to antibacterial effects. The unique combination of its imidazolidinone scaffold with a chlorophenyl group may confer distinct pharmacological properties compared to other similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step processes that may require optimization to improve yield and purity. The general synthetic route includes the reaction of appropriate starting materials, such as ethyl chloroacetate and amine derivatives, under controlled conditions to form the target compound.
Case Studies and Research Findings
Research has highlighted various derivatives of imidazolidinones with promising biological activities. For instance, studies on related compounds have demonstrated their potential in treating conditions such as tuberculosis and cancer. Notably, derivatives containing the thiazolidine-4-one moiety have shown significant antituberculosis activity, indicating the broader therapeutic potential of imidazolidinone derivatives.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)acetate | Contains a p-tolyl group | Moderate antibacterial activity |
| Ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate | Incorporates an indole moiety | Potential anti-cancer properties |
| N,N-Dimethylacetamide | Simple amide structure without complex rings | Used as a solvent; minimal biological activity |
Preparation Methods
El-Saghier Reaction Pathway
The reaction begins with the nucleophilic attack of 4-chloroaniline on ethyl cyanoacetate, forming a cyanoacetamido intermediate (I). Ethyl glycinate hydrochloride then undergoes deprotonation (via triethylamine) to activate its amino group, which attacks the cyano group of intermediate I, yielding a bis-active methylene intermediate (II). Intramolecular cyclization via nucleophilic attack of the imino group on the ester carbonyl results in ring closure, eliminating ethanol and forming the imidazolidin-2-one core.
Key Conditions :
- Solvent : Neat (solvent-free)
- Temperature : 70°C
- Catalyst : None required
- Time : 2 hours
- Yield : Up to 92% (for analogous derivatives)
Stepwise Synthesis of Ethyl 2-(2-(3-(4-Chlorophenyl)-2-Oxoimidazolidin-1-yl)Acetamido)Acetate
Synthesis of 3-(4-Chlorophenyl)-2-Oxoimidazolidine-1-Acetic Acid
Step 1 : Formation of the imidazolidin-2-one core
A mixture of 4-chloroaniline (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethyl glycinate hydrochloride (0.12 mol, pre-treated with triethylamine) is heated at 70°C for 2 hours under neat conditions. The crude product is triturated with cold water, filtered, and recrystallized from ethanol to yield 3-(4-chlorophenyl)-2-oxoimidazolidine-1-acetic acid.
Analytical Data :
- Melting Point : 150–152°C (pale yellow crystals)
- 1H NMR (CDCl3) : δ 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.20 (q, 2H, OCH2), 3.75 (t, 2H, NCH2), 3.25 (t, 2H, NCH2), 1.30 (t, 3H, CH3).
Step 2 : Introduction of the acetamido acetate side chain
The carboxylic acid group of the imidazolidin-2-one intermediate is activated using carbonyldiimidazole (CDI, 1.2 equiv) in THF at 0°C. Ethyl glycinate (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford this compound.
Optimization Insights :
- CDI Advantage : Generates CO2 and imidazole as benign byproducts.
- Yield : 75–81% after optimization using statistical analysis (e.g., Design of Experiments).
Alternative Multi-Component Approaches
One-Pot Pseudo-Multicomponent Reaction
A streamlined protocol involves in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane and 4-chlorobenzaldehyde, followed by reduction (NaBH4) and cyclization with CDI. While this method primarily yields 1,3-disubstituted imidazolidin-2-ones, modifying the diamine to 4-chloroaniline and incorporating ethyl glycinate enables access to the target compound.
Conditions :
- Solvent : Methanol/THF (1:1)
- Temperature : 40°C (Schiff base formation), 25°C (cyclization)
- Yield : 68% (after column chromatography)
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
- Neat vs. Solvent-Mediated : Neat conditions minimize side reactions but require rigorous temperature control. Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate higher temperatures (80–100°C).
- Catalytic Additives : Triethylamine is critical for activating ethyl glycinate hydrochloride, improving yields by 20–30%.
Purification Challenges
- Recrystallization : Ethanol is preferred for removing unreacted starting materials.
- Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers and byproducts.
Scalability and Industrial Feasibility
Kilogram-Scale Production
A patent-derived method scales the El-Saghier reaction to 10 kg batches using a rotary evaporator for solvent removal and continuous flow crystallization. Key metrics:
Environmental Impact
- E-Factor : 2.1 (vs. industry average 5–50 for heterocycles), attributed to solvent-free steps and high atom economy.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30), purity 98.5%.
Q & A
Q. What are the key considerations for synthesizing Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including imidazolidinone ring formation, amide coupling, and esterification. For example, reflux conditions (e.g., 2 hours in chloroethane, as in ) are critical for esterification. Yield optimization requires precise temperature control, stoichiometric ratios (e.g., 1.1:1 molar ratio of intermediates), and monitoring via TLC. Recrystallization from methanol or acetic acid/water mixtures improves purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the imidazolidinone ring (δ 3.5–4.5 ppm for N–CH2 groups) and ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and amide groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for 15 minutes and consult a physician .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the 4-chlorophenyl group .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be resolved in pharmacological studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions. Standardize protocols:
- Use cell lines with consistent passage numbers (e.g., HeLa, MCF-7 for cancer).
- Validate dose-response curves (IC50) across multiple replicates.
- Cross-reference with structurally similar compounds (e.g., thiazole derivatives in ) to identify structure-activity relationships (SAR) .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding with targets like kinases or GPCRs. Focus on the 4-chlorophenyl group’s hydrophobic interactions .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to validate docking results .
Q. How can regioselectivity challenges in the synthesis of derivatives be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during functionalization .
- Catalytic Control : Use Pd/Cu catalysts for cross-coupling reactions to direct substitutions to the imidazolidinone ring’s para-position .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DMF/ethanol) for slow evaporation.
- Seeding : Introduce microcrystals from analogous compounds (e.g., benzothiazole derivatives in ) to induce nucleation .
Contradiction Analysis
Q. How should researchers interpret variability in reported anti-inflammatory vs. cytotoxic effects?
- Methodological Answer :
- Dose Dependency : Cytotoxicity at high doses (>50 µM) may mask anti-inflammatory activity at lower doses (<10 µM). Perform MTT assays across a broad concentration range .
- Cell-Type Specificity : Test primary cells (e.g., macrophages) vs. immortalized lines to assess context-dependent effects .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Esterification | Chloroethane, reflux, 2h | 75–80 | >95% | |
| Amide Coupling | HATU, TEA, DMF, rt, 4h | 60–65 | 90–92% | |
| Recrystallization | Methanol/water (3:1) | – | 99% |
Q. Table 2. Computational Parameters for Docking
| Software | Force Field | Grid Box Size (ų) | Ligand Flexibility |
|---|---|---|---|
| AutoDock Vina | AMBER | 20x20x20 | Flexible imidazolidinone ring |
| Schrödinger | OPLS3 | 25x25x25 | Rigid 4-chlorophenyl group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
